molecular formula C88H101Cl3N10O28 B606935 Dalbavancin CAS No. 171500-79-1

Dalbavancin

Cat. No. B606935
M. Wt: 1853.17
InChI Key: PEXPCJWLNBNBNT-AXKGEONOSA-N
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Description

Dalbavancin is a long-acting antimicrobial agent with excellent in vitro activity against Gram-positive pathogens, including staphylococcal biofilms . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and belongs to the group of medicines known as antibiotics . Dalbavancin works by killing bacteria or preventing their growth .


Synthesis Analysis

Dalbavancin is a semi-synthetic compound prepared from Actinoplanes through fermenting, extracting, and purifying to obtain an A40926 precursor. Then dalbavancin is obtained by esterification, amidation, hydrolysis, and refining .


Molecular Structure Analysis

Dalbavancin is a synthetic lipoglycopeptide that demonstrates potent in vitro activity against the vast majority of Gram-positive pathogens . The dalbavancin structure reveals an antibiotic molecule that has closed around its binding partner . It also suggests mechanisms by which the drug can enhance its half-life by binding to serum proteins, and be targeted to bacterial membranes .


Chemical Reactions Analysis

Heat stress studies have been conducted in support of developing a heat-stable liquid solution of dalbavancin . The degradation products that form in heat-stressed buffered dalbavancin solutions have been identified . Liquid chromatography-mass spectrometry/mass spectrometry (LC–MS/MS) was used to identify the degradation products of dalbavancin in acetate- and phosphate-buffered solutions under thermal stress at 70 °C .


Physical And Chemical Properties Analysis

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .

Scientific Research Applications

1. Therapeutic Drug Monitoring of Dalbavancin

  • Summary of Application: Dalbavancin is a long-acting lipoglycopeptide used for the treatment of acute bacterial skin and skin structure infections. It is also increasingly used for infections that require prolonged antibiotic treatment .
  • Methods of Application: The therapeutic drug monitoring (TDM) of dalbavancin was set up in December 2021. The trough concentration (Cmin) to maximum concentration (Cmax) in patients with osteoarticular infections receiving prolonged treatment with dalbavancin was compared .
  • Results: From December 2021 to November 2023, 366 TDMs of dalbavancin from 81 patients were performed. The Cmin and Cmax concentrations of dalbavancin ranged from 4.1 to 70.5 mg/L and from 74.9 to 995.6 mg/L, respectively .

2. Treatment of Bone and Joint Infections

  • Summary of Application: Dalbavancin is a novel semisynthetic lipoglycopeptide approved for the treatment of adults and children with acute bacterial skin and skin structure infections. It has unique pharmacokinetics characterized by prolonged half-life, high bactericidal activity against most Gram-positive bacteria, a good safety profile, and high tissue penetration .
  • Methods of Application: A literature search until June 2023 was performed to identify all published research about the role of dalbavancin in the management of Bone and Joint Infections (BJI) .
  • Results: Clinical studies have shown its non-inferiority compared to conventional therapies in BJI, offering potent activity against key pathogens and an extended dosing interval that may shorten hospitalization .

3. Treatment of Acute Bacterial Skin and Skin Structure Infections

  • Summary of Application: Dalbavancin is a novel semisynthetic lipoglycopeptide approved for the treatment of acute bacterial skin and skin structure infections in adults and children .
  • Methods of Application: The patient showed a good response to intravenous clindamycin treatment, showing negative inflammatory markers, defervescence, and improvement of the skin lesion after 3 days .
  • Results: The diagnostic work-up did not identify any etiological agent, but the patient showed a good response to intravenous clindamycin treatment .

3. Treatment of Acute Bacterial Skin and Skin Structure Infections

  • Summary of Application: Dalbavancin is a novel semisynthetic lipoglycopeptide approved for the treatment of acute bacterial skin and skin structure infections in adults and children .
  • Methods of Application: The patient showed a good response to intravenous clindamycin treatment, showing negative inflammatory markers, defervescence, and improvement of the skin lesion after 3 days .
  • Results: The diagnostic work-up did not identify any etiological agent, but the patient showed a good response to intravenous clindamycin treatment .

Safety And Hazards

Dalbavancin has demonstrated an excellent safety profile . No statistically significant differences were found between dalbavancin and comparators in the incidence of adverse events . The most common adverse events included gastrointestinal symptoms, infusion reaction, and hypersensitivity .

Future Directions

Dalbavancin is a therapeutic option that has demonstrated an excellent safety profile, also in relation to the other MRSA therapies available . Potential further therapeutic uses include conditions that require long-term treatment such as osteomyelitis and infective endocarditis .

properties

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGQDLTDHGEGT-SZUNQUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H100Cl2N10O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1816.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dalbavancin

CAS RN

171500-79-1
Record name Dalbavancin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalbavancin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
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Record name DALBAVANCIN B0
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Citations

For This Compound
8,290
Citations
AY Chen, MJ Zervos, JA Vazquez - International journal of …, 2007 - Wiley Online Library
… In addition, dalbavancin appears to have the unique ability to dimerise and anchor its … of dalbavancin for its target and to increase its antimicrobial potency. Consequently, dalbavancin …
Number of citations: 135 onlinelibrary.wiley.com
VR Anderson, GM Keating - Drugs, 2008 - Springer
… profile of dalbavancin and its clinical efficacy … dalbavancin 1000 mg on day 1 and 500 mg on day 8, with the remainder receiving dalbavancin 650 mg on day 1 followed by dalbavancin …
Number of citations: 44 link.springer.com
A Malabarba, BP Goldstein - Journal of Antimicrobial …, 2005 - academic.oup.com
… , dalbavancin has excellent activity against staphylococci, including coagulase-negatives. A unique feature of dalbavancin … Dalbavancin recently completed Phase 3 clinical trials in skin …
Number of citations: 186 academic.oup.com
KC Molina, MA Miller, SW Mueller, ET Van Matre… - Clinical …, 2022 - Springer
… of dalbavancin demonstrated … using dalbavancin as therapy in various serious infections [6,7,8,9]. Given the paradigm shift in dalbavancin utilization and studies evaluating dalbavancin …
Number of citations: 12 link.springer.com
E Bouza, M Valerio, A Soriano, L Morata… - International journal of …, 2018 - Elsevier
… who received at least one dose of dalbavancin between 2016 and 2017 in 29 … dalbavancin in clinical practice, including its efficacy and tolerability. The potential impact of dalbavancin …
Number of citations: 145 www.sciencedirect.com
DJ Cada, K Ingram, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
… Following single-dose administration of dalbavancin 1,000 mg … urine as unchanged dalbavancin and the hydroxy-dalbavancin … of dalbavancin 1,000 mg in healthy patients, …
Number of citations: 12 journals.sagepub.com
SW Lin, PL Carver… - Annals of …, 2006 - journals.sagepub.com
… In Phase II and III clinical trials, dalbavancin was effective and well tolerated for the treatment … The FDA issued an approvable letter in 2005 for dalbavancin. If approved, dalbavancin is …
Number of citations: 58 journals.sagepub.com
MT Guskey, BT Tsuji - Pharmacotherapy: The Journal of Human …, 2010 - Wiley Online Library
… : oritavancin, dalbavancin, and telavancin. Although oritavancin and dalbavancin are still in … Of particular importance is the activity of oritavancin, dalbavancin, and telavancin against …
HW Boucher, M Wilcox, GH Talbot… - … England Journal of …, 2014 - Mass Medical Soc
Background Dalbavancin, a lipoglycopeptide antibiotic agent that is active against gram-positive pathogens, has a long plasma half-life, allowing for once-weekly dosing. DISCOVER 1 …
Number of citations: 458 www.nejm.org
GG Zhanel, D Calic, F Schweizer, S Zelenitsky, H Adam… - Drugs, 2010 - Springer
… to both dalbavancin and telavancin, while oritavancin retains activity. Dalbavancin, oritavancin … Both dalbavancin and telavancin are active against vancomycin-intermediate S. aureus (…
Number of citations: 342 link.springer.com

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